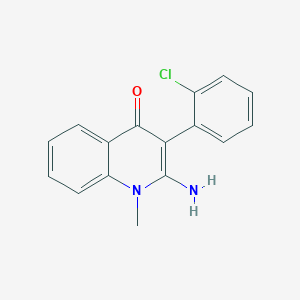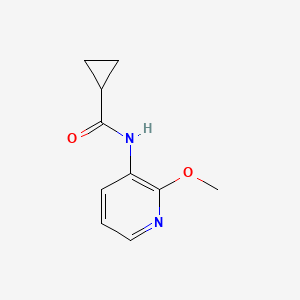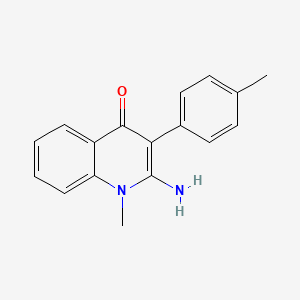
2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one, also known as CQ1, is a chemical compound that has been extensively studied for its potential therapeutic applications. CQ1 belongs to the quinoline family of compounds and has been found to exhibit a range of biological activities that make it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In neurodegenerative diseases, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine. In infectious diseases, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been found to inhibit the replication of pathogens by interfering with their DNA or RNA synthesis.
Biochemical and Physiological Effects:
2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory activities. In cancer cells, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been shown to induce the expression of various genes involved in the regulation of cell cycle and apoptosis. In neurodegenerative diseases, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been found to enhance the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote the survival and growth of neurons. In infectious diseases, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been shown to stimulate the immune system and enhance the production of antibodies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one in lab experiments is its versatility, as it can be used in a variety of assays and cell lines. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation of using 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one is its limited solubility in water, which can make it difficult to administer in certain experiments. Another limitation is its potential for off-target effects, as it may interact with other proteins or pathways in addition to its intended target.
Orientations Futures
There are many potential future directions for research on 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one, including the development of new therapeutic applications and the elucidation of its mechanism of action. One direction for cancer research is the exploration of 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one as a potential adjuvant therapy in combination with other chemotherapeutic agents. Another direction for neurodegenerative disease research is the investigation of 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one as a potential treatment for Alzheimer's disease, as it has been shown to have neuroprotective effects and enhance cognitive function. In infectious disease research, future directions include the exploration of 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one as a potential treatment for emerging infectious diseases, such as COVID-19, and the development of new formulations or delivery methods to improve its solubility and bioavailability.
Méthodes De Synthèse
2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one can be synthesized using a variety of methods, including the Pfitzinger reaction, the Skraup synthesis, and the Friedlander synthesis. The Pfitzinger reaction involves the condensation of an aryl aldehyde with an amine in the presence of a Lewis acid catalyst, followed by cyclization to form the quinoline ring. The Skraup synthesis and the Friedlander synthesis also involve the condensation of an aryl aldehyde with an amine, but differ in the type of acid catalyst used.
Applications De Recherche Scientifique
2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurodegenerative diseases, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been shown to have neuroprotective effects and enhance cognitive function. In infectious diseases, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been found to have antimicrobial activity against a range of pathogens, including bacteria and viruses.
Propriétés
IUPAC Name |
2-amino-3-(2-chlorophenyl)-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-19-13-9-5-3-7-11(13)15(20)14(16(19)18)10-6-2-4-8-12(10)17/h2-9H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWPTTSNKYCFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1N)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one](/img/structure/B7518603.png)
![4-[1-(4-Methoxybenzoyl)piperidin-4-yl]pyridine](/img/structure/B7518605.png)
![N-(2-bromo-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518611.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518612.png)
![3-[1-(2-Methoxybenzoyl)pyrrolidin-2-yl]-5-methylisoxazole](/img/structure/B7518615.png)
![Ethyl 3-methyl-5-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B7518624.png)



![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7518653.png)
![2-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7518657.png)
![3-[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B7518661.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B7518668.png)
